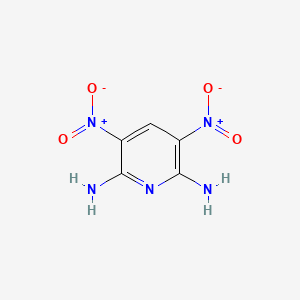

3,5-Dinitropyridine-2,6-diamine

Description

BenchChem offers high-quality 3,5-Dinitropyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitropyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDCVHRYAHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337473 | |

| Record name | 3,5-dinitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34981-11-8 | |

| Record name | 3,5-Dinitro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dinitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitropyridine-2,6-diamine, a highly functionalized heterocyclic compound, has garnered interest within various fields of chemical research, including materials science and medicinal chemistry. Its structure, featuring a pyridine ring substituted with two amino and two nitro groups, imparts a unique combination of properties. The electron-withdrawing nature of the nitro groups significantly influences the electron density of the pyridine ring and the basicity of the amino groups, leading to distinct physicochemical characteristics. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of 3,5-Dinitropyridine-2,6-diamine, intended to support research and development activities.

Molecular and Physical Properties

A summary of the key molecular and physical properties of 3,5-Dinitropyridine-2,6-diamine is presented in Table 1. It is important to note that some of the reported values are predicted and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅O₄ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| CAS Number | 34981-11-8 | [1] |

| Appearance | Likely a solid, given the high melting/decomposition point of related compounds. | Inferred |

| Predicted Boiling Point | 527.0 ± 45.0 °C | [1] |

| Predicted Density | 1.795 g/cm³ | [1] |

Thermal Properties

Solubility Profile

The solubility of 3,5-Dinitropyridine-2,6-diamine has been investigated in several common organic solvents. A summary of available qualitative solubility data is provided in Table 2. The compound exhibits solubility in polar aprotic solvents, which is a crucial consideration for its synthesis, purification, and application in various chemical reactions.

| Solvent | Temperature Range (°C) | Solubility Trend |

| N,N-Dimethylformamide (DMF) | 31.0 - 84.0 | Solubility data available |

| Dimethyl sulfoxide (DMSO) | 31.0 - 66.0 | Solubility data available |

| Ethanol | 32.0 - 67.0 | Solubility data available |

| Methanol | 20.0 - 66.0 | Solubility data available |

Note: For detailed quantitative solubility data, please refer to the primary literature.

Acidity and Basicity (pKa)

No experimental pKa values for 3,5-Dinitropyridine-2,6-diamine have been reported in the reviewed literature. The presence of two strongly electron-withdrawing nitro groups on the pyridine ring is expected to have a profound effect on the basicity of the molecule. These groups significantly reduce the electron density on the pyridine nitrogen and the lone pairs of the amino groups, thereby decreasing their ability to accept a proton. Consequently, 3,5-Dinitropyridine-2,6-diamine is expected to be a very weak base. The acidity of the amino protons is also likely enhanced compared to unsubstituted anilines.

Crystal Structure

As of the latest literature review, a definitive experimental crystal structure for 3,5-Dinitropyridine-2,6-diamine has not been reported. However, the crystal structure of its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), has been determined by single-crystal X-ray diffraction.[2] ANPyO crystallizes in the monoclinic space group C2/c.[2] This information can serve as a useful reference for computational modeling and for predicting the crystal packing of the parent compound.

Experimental Protocols

Detailed, specific experimental protocols for the determination of all physicochemical properties of 3,5-Dinitropyridine-2,6-diamine are not available in a single source. However, established methodologies for the characterization of organic compounds, particularly nitroaromatic compounds, can be readily applied.

Determination of Melting Point/Decomposition Temperature

A standard method for determining the melting point or decomposition temperature is Differential Scanning Calorimetry (DSC) .

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of 3,5-Dinitropyridine-2,6-diamine is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature.

-

An endothermic peak would indicate a melting point, while an exothermic peak would signify decomposition. The onset temperature of the exothermic peak is typically reported as the decomposition temperature.

Solubility Determination

The solubility of 3,5-Dinitropyridine-2,6-diamine in various solvents can be determined using the isothermal shake-flask method .

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a constant temperature bath for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

pKa Determination for Poorly Soluble Compounds

Due to its expected low aqueous solubility, the pKa of 3,5-Dinitropyridine-2,6-diamine can be determined using methods suitable for sparingly soluble substances, such as potentiometric or spectrophotometric titration in co-solvent mixtures .[5]

Methodology:

-

A series of solutions of the compound are prepared in various ratios of an organic co-solvent (e.g., methanol or dioxane) and water.

-

Each solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter (for potentiometric titration), or the change in UV-Vis absorbance at a specific wavelength is measured (for spectrophotometric titration).

-

The apparent pKa (pKa') is determined for each co-solvent mixture.

-

The aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic co-solvent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 3,5-Dinitropyridine-2,6-diamine.

Caption: Workflow for the physicochemical characterization of 3,5-Dinitropyridine-2,6-diamine.

Conclusion

This technical guide has summarized the currently available physicochemical data for 3,5-Dinitropyridine-2,6-diamine. While some properties have been characterized, there remain notable gaps in the experimental data, particularly for the melting point, pKa, and crystal structure. The provided information, including data for the closely related N-oxide derivative and established experimental methodologies, serves as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate the properties of 3,5-Dinitropyridine-2,6-diamine and expand its potential applications.

References

- 1. 2,6-DIAMINO-3,5-DINITROPYRIDINE | 34981-11-8 [amp.chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Dinitropyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of 3,5-Dinitropyridine-2,6-diamine (DADNPy). While this molecule has been noted for its applications in energetic materials, its structural motifs are also of interest to the pharmaceutical and agrochemical industries. Dinitropyridine derivatives serve as versatile precursors for a range of biologically active molecules, including potential antitumor, antiviral, and anti-neurodegenerative agents.[1][2] This guide summarizes the available scientific data on DADNPy and its closely related N-oxide derivative to inform research and development efforts.

Molecular Structure and Properties

3,5-Dinitropyridine-2,6-diamine is a heterocyclic aromatic compound with the chemical formula C₅H₅N₅O₄. The pyridine ring is substituted with two amino groups at positions 2 and 6, and two nitro groups at positions 3 and 5. This substitution pattern creates a molecule with significant potential for hydrogen bonding and specific electronic properties that influence its conformation and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dinitropyridine-2,6-diamine is presented below.

| Property | Value | Reference |

| Molecular Weight | 199.13 g/mol | [3] |

| Chemical Formula | C₅H₅N₅O₄ | [3] |

| Melting Point | >340 °C (for the N-oxide) | [4] |

| Density | ~1.795 g/cm³ (predicted) |

Synthesis of 3,5-Dinitropyridine-2,6-diamine

The synthesis of 3,5-Dinitropyridine-2,6-diamine typically starts from 2,6-diaminopyridine. Several synthetic routes have been reported, often in the context of producing its N-oxide for energetic materials research. A common approach involves the direct nitration of 2,6-diaminopyridine.[5][6]

A generalized workflow for the synthesis is depicted below.

Caption: Synthetic workflow for 3,5-Dinitropyridine-2,6-diamine.

Experimental Protocols

Synthesis of 2,6-diamino-3,5-dinitropyridine

A frequently cited method for the synthesis of the N-oxide involves the nitration of 2,6-diaminopyridine as a key step to obtaining the 2,6-diamino-3,5-dinitropyridine intermediate.[5][6] A general procedure is as follows:

-

Nitration: 2,6-Diaminopyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction is typically stirred for several hours.

-

Quenching: The reaction mixture is then poured onto ice to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like a mixture of dimethylformamide (DMF) and water.

The yield of the nitration step has been reported to be as high as 90% under optimized conditions.[5][6]

Spectroscopic Characterization

The structure of 3,5-Dinitropyridine-2,6-diamine has been confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of the related 2,6-diamino-3,5-dinitropyridine-1-oxide in DMSO-d₆ shows distinct signals for the amine protons, suggesting restricted rotation due to intramolecular hydrogen bonding with the adjacent nitro and N-oxide groups.[4]

-

¹³C NMR: The ¹³C NMR spectrum of 2,6-diamino-3,5-dinitropyridine has been reported, and the chemical shifts are available in spectral databases.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-diamino-3,5-dinitropyridine-1-oxide shows characteristic absorption bands for the amino (N-H stretching) and nitro (asymmetric and symmetric NO₂ stretching) functional groups.[5]

Molecular Conformation and Crystallography

The study of the N-oxide revealed a planar molecular structure, which is a result of extensive intramolecular hydrogen bonding between the amine protons and the oxygen atoms of the adjacent nitro and N-oxide groups.[4] This hydrogen bonding also leads to efficient molecular packing in the crystal lattice.[4] It is highly probable that 3,5-Dinitropyridine-2,6-diamine also adopts a planar conformation due to similar intramolecular hydrogen bonding between the amino and nitro groups.

Crystallographic Data for 2,6-diamino-3,5-dinitropyridine-1-oxide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a | 7.29 Å | |

| b | 14.74 Å | |

| c | 7.57 Å | |

| β | 111.61° | |

| Density (calculated) | 1.878 g/cm³ | [4] |

Note: This data is for the N-oxide derivative and is presented for illustrative purposes.

Relevance in Drug Development

While 3,5-Dinitropyridine-2,6-diamine is primarily known as an energetic material, the dinitropyridine scaffold is a recognized pharmacophore in medicinal chemistry.[1][2] Pyridine derivatives are a major class of N-heterocyclic compounds used in FDA-approved drugs.[1] The nitro and amino functional groups on the pyridine ring of DADNPy offer multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.[1][2]

The general role of such pyridine intermediates in the drug discovery pipeline is illustrated below.

Caption: Generalized role of pyridine intermediates in drug discovery.

Dinitropyridines have been utilized as precursors in the synthesis of compounds with a wide range of biological activities, including:

The electron-withdrawing nature of the nitro groups makes the pyridine ring susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The amino groups can also be further functionalized.

Conclusion

References

CAS number for 2,6-diamino-3,5-dinitropyridine.

An In-Depth Technical Guide to 2,6-Diamino-3,5-dinitropyridine

This technical guide provides a comprehensive overview of 2,6-diamino-3,5-dinitropyridine (DADNP), a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in chemical synthesis and materials science, detailing its chemical properties, synthesis protocols, and applications, with a particular focus on its role as an energetic material and a synthetic intermediate.

Compound Identification and Properties

2,6-Diamino-3,5-dinitropyridine, also known as DADNP, is a dinitrated aminopyridine derivative. Its chemical structure and properties are summarized below. A closely related and extensively studied compound is its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), which is noted for its properties as an insensitive high explosive.

Table 1: Chemical and Physical Properties

| Property | 2,6-Diamino-3,5-dinitropyridine (DADNP) | 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) |

|---|---|---|

| CAS Number | 34981-11-8[1][2] | 132683-64-8[3] |

| Molecular Formula | C₅H₅N₅O₄[1][2] | C₅H₅N₅O₅[4] |

| Molecular Weight | 199.12 g/mol [1][2] | 215.12 g/mol |

| Synonyms | 3,5-dinitro-2,6-Pyridinediamine, ANPy[2][5] | ANPyO, DADNP-1-O[6][7][8] |

| Appearance | Yellow powder | Brilliant yellow powder[9] |

| Melting Point | Not specified | >340 °C (with no sign of earlier decomposition)[4] |

Synthesis and Experimental Protocols

The synthesis of 2,6-diamino-3,5-dinitropyridine and its N-oxide derivative has been approached through several routes, primarily starting from 2,6-diaminopyridine.

Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

DADNP is typically synthesized by the direct nitration of 2,6-diaminopyridine.[10] The use of a super-acid system has been shown to be more effective than mixed acid, with yields reaching up to 90% at a reaction temperature of 30°C for 3 hours.[5][7]

Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

Two primary synthesis routes for ANPyO from 2,6-diaminopyridine have been reported.

Route A: Direct Nitration followed by N-Oxidation

This is a two-step method where 2,6-diaminopyridine is first nitrated to form DADNP, which is then oxidized.[8]

Experimental Protocol: N-Oxidation of DADNP [4]

-

Suspension: Suspend 2,6-diamino-3,5-dinitropyridine (25) in glacial acetic acid.

-

Oxidation: Add 30% aqueous hydrogen peroxide to the suspension.

-

Heating: Heat the mixture for 4 hours at 70°C or under reflux.

-

Isolation: The product, 2,6-diamino-3,5-dinitropyridine-1-oxide (27), precipitates from the solution.

-

Yield: This method can afford ANPyO in up to 85% yield.[4]

Route B: Acetylation, N-Oxidation, Nitration, and Hydrolysis

This alternative four-step synthesis route has also been developed to produce ANPyO.[6][7] This method reports an overall yield of up to 81%.[6][7]

Experimental Protocol: Synthesis via Acetylation Route [6][7]

-

Step 1: Acetylation: 2,6-diaminopyridine is first protected by acetylation.

-

Step 2: N-Oxidation: The acetylated compound undergoes N-oxidation.

-

Step 3: Nitration: The N-oxide intermediate is then nitrated.

-

Step 4: Hydrolysis: The final step involves hydrolysis to remove the acetyl groups, yielding ANPyO.

The main factors affecting each of these steps have been investigated to optimize the yield.[6]

Applications

The primary application of DADNP and its derivatives lies in the field of energetic materials.

-

Insensitive High Explosive: ANPyO is recognized as a dense, stable, and high-melting-point explosive that is insensitive to impact, friction, and electrostatic discharge.[4] Its performance is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a widely used insensitive high explosive.[4][5] The stability of ANPyO is attributed to extensive intramolecular and intermolecular hydrogen bonding.[4]

-

Synthetic Intermediate: DADNP is a crucial intermediate for the synthesis of other important compounds. It can be reduced to form 2,3,5,6-tetraaminopyridine (TAP), which is a monomer used in the production of high-performance rigid-rod polymers like polypyridobisimidazole (M5 fiber).[7][10]

Energetic and Safety Properties of ANPyO

The performance and sensitivity characteristics of ANPyO have been thoroughly investigated.

Table 2: Energetic and Sensitivity Data for ANPyO

| Property | Value | Notes |

|---|---|---|

| Crystal Density | 1.88 g/cm³ | Higher than predicted due to efficient molecular packing via hydrogen bonding.[4] |

| Detonation Velocity (VofD) | 7060 m/s | For a formulation with 5% EVA binder pressed to 97% TMD.[4] |

| 7000 m/s | At a density of 1.50 g/cm³.[8] | |

| Detonation Pressure (PCJ) | 181 kbar | For a formulation with 5% EVA binder.[4] |

| Exothermic Peak (DSC) | 365 °C[8] | Indicates high thermal stability. |

| Impact Sensitivity | Insensitive[4] | Comparable to TNT.[4] 250 cm (test method specific).[8] |

| Friction Sensitivity | Insensitive[4] | >360 N (test method specific).[8] |

| Electrostatic Discharge | Insensitive[4] | |

Safety Precautions: As an energetic material, 2,6-diamino-3,5-dinitropyridine and its derivatives should be handled with appropriate care. Standard laboratory safety protocols for handling potentially explosive compounds should be followed, including wearing protective gloves, clothing, and eye protection.[11] Avoid creating dust and ensure proper ventilation.[11]

Conclusion

2,6-Diamino-3,5-dinitropyridine is a versatile chemical intermediate, primarily valued for its role in the synthesis of the insensitive high explosive ANPyO and the polymer precursor TAP. The N-oxide derivative, ANPyO, exhibits a favorable combination of high thermal stability, low sensitivity to mechanical stimuli, and energetic performance comparable to TATB, making it a subject of ongoing interest in the field of advanced energetic materials. The well-established synthesis routes provide a solid foundation for further research and potential scale-up applications.

References

- 1. synchem.de [synchem.de]

- 2. 2,6-DIAMINO-3,5-DINITROPYRIDINE suppliers & manufacturers in China [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-DIAMINO-3,5-DINITROPYRIDINE | 34981-11-8 [amp.chemicalbook.com]

Spectroscopic Profile of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the energetic material and pharmaceutical intermediate, 3,5-Dinitropyridine-2,6-diamine (DADP). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for 3,5-Dinitropyridine-2,6-diamine is C₅H₅N₅O₄, with a molecular weight of 199.13 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DADP. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 | s | 1H | H-4 |

| 7.85 | br s | 4H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-2, C-6 |

| 145.1 | C-3, C-5 |

| 108.2 | C-4 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DADP is characterized by the vibrational frequencies of its amine and nitro groups, as well as the pyridine ring.

Table 3: IR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3360 | Strong | N-H stretching (asymmetric and symmetric) |

| 1620 | Strong | N-H bending |

| 1580, 1330 | Strong | NO₂ stretching (asymmetric and symmetric) |

| 1510, 1450 | Medium | C=C and C=N stretching (aromatic ring) |

| 830 | Strong | C-N stretching |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 3,5-Dinitropyridine-2,6-diamine

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ (Molecular ion) |

| 183 | 45 | [M-O]⁺ |

| 169 | 30 | [M-NO]⁺ |

| 153 | 60 | [M-NO₂]⁺ |

| 123 | 25 | [M-NO₂-NO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections describe the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of 3,5-Dinitropyridine-2,6-diamine in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the finely ground solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 200°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 3,5-Dinitropyridine-2,6-diamine.

Crystal Structure Analysis of 3,5-Dinitropyridine-2,6-diamine: A Technical Examination

Note to the Reader: An extensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for 3,5-Dinitropyridine-2,6-diamine. However, detailed crystallographic data is available for the closely related N-oxide derivative, 2,6-Diamino-3,5-dinitropyridine-1-oxide . This technical guide will, therefore, focus on the crystal structure analysis of this N-oxide analogue to provide valuable insights into the molecular geometry and packing of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystallographic data and the experimental protocols utilized in the analysis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Introduction

2,6-Diamino-3,5-dinitropyridine-1-oxide is a heterocyclic compound of significant interest due to its energetic properties and potential applications. The arrangement of amino and nitro groups on the pyridine ring, along with the N-oxide functionality, leads to extensive intra- and intermolecular hydrogen bonding. These interactions are crucial in determining the crystal packing, density, and overall stability of the material. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-property relationship studies and the rational design of new materials.

Crystallographic Data

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₅N₅O₅ |

| Formula Weight | 215.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Color | Clear yellow |

Table 2: Unit Cell Dimensions

| Parameter | Value |

| a | 14.864(2) Å |

| b | 7.336(2) Å |

| c | 7.509(2) Å |

| α | 90° |

| β | 111.67(2)° |

| γ | 90° |

| Volume | 760.9(2) ų |

Detailed bond lengths, bond angles, and torsion angles for 2,6-Diamino-3,5-dinitropyridine-1-oxide were not available in the summarized search results. Accessing the full crystallographic information file (CIF) from the original publication would be necessary for a complete analysis of these parameters.

Experimental Protocols

The determination of the crystal structure of 2,6-Diamino-3,5-dinitropyridine-1-oxide involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide is typically achieved through a two-step process starting from 2,6-diaminopyridine.

-

Nitration: 2,6-diaminopyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2,6-diamino-3,5-dinitropyridine.

-

Oxidation: The resulting 2,6-diamino-3,5-dinitropyridine is then oxidized to its N-oxide. A common procedure involves suspending the compound in acetic acid with 30% aqueous hydrogen peroxide and heating the mixture.[1]

For single-crystal X-ray diffraction, high-quality crystals are required. The compound is described as forming clear yellow, flattened octahedra.[1] The growth of diffraction-quality crystals is a critical step, often involving slow evaporation of a suitable solvent or controlled cooling of a saturated solution.

X-ray Data Collection

A suitable single crystal of 2,6-Diamino-3,5-dinitropyridine-1-oxide is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at various intensities, is collected by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods, where the calculated diffraction intensities from the model are compared to the experimental data. The refinement process continues until the model accurately represents the experimental data, resulting in the final, precise crystal structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Conclusion

While the crystal structure of 3,5-Dinitropyridine-2,6-diamine remains to be publicly reported, the analysis of its N-oxide derivative provides a solid foundation for understanding the structural characteristics of this family of compounds. The monoclinic crystal system and the C2/c space group, combined with the potential for extensive hydrogen bonding, dictate the packing and ultimately the physical properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Further research to obtain and analyze the crystal structure of the parent compound, 3,5-Dinitropyridine-2,6-diamine, would be highly valuable for a direct comparative study and a more complete understanding of the structure-property relationships in these energetic materials.

References

Theoretical and Computational Explorations of Dinitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dinitropyridine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of applications, ranging from high-performance energetic materials to promising scaffolds in drug discovery. The introduction of two nitro groups onto the pyridine ring significantly influences the electronic properties, reactivity, and biological activity of the parent molecule. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study these derivatives, alongside a summary of key findings and experimental protocols.

Physicochemical and Energetic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in predicting the physicochemical and energetic properties of dinitropyridine derivatives. These theoretical insights are crucial for designing novel energetic materials with tailored detonation performance and stability.

Computational Data Summary

The following tables summarize key quantitative data obtained from computational studies on various dinitropyridine derivatives.

Table 1: Calculated Physicochemical Properties of Selected Dinitropyridine Derivatives

| Compound | Method | Heat of Formation (kJ/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,6-Dinitropyridine | B3LYP/6-31G(d,p) | 142.3 | 6.45 | -8.12 | -3.45 | 4.67 |

| 3,5-Dinitropyridine | B3LYP/6-31G(d,p) | 155.7 | 0.00 | -8.34 | -3.51 | 4.83 |

| 2,6-Diamino-3,5-dinitropyridine | B3LYP/6-31G(d,p) | 215.4 | 4.89 | -6.98 | -3.11 | 3.87 |

| 2,6-Bis(trinitromethyl)pyridine | Gaussian 03 | - | - | - | - | - |

Note: Data compiled from various theoretical studies. Direct comparison should be made with caution due to potential differences in computational models.

Table 2: Calculated Energetic Properties of Dinitropyridine-Based Compounds

| Compound | Density (g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Oxygen Balance (%) |

| 2,6-Bis(trinitromethyl)pyridine | 1.88 | 8700 | 33.2 | -14.85 |

| 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 1.85 | 8900 | 35.0 | -38.1 |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 | 31.89 | - |

Note: Energetic properties are often calculated using specialized software like EXPLO5, based on theoretical densities and heats of formation.[1]

Methodologies in Theoretical and Computational Studies

The accurate prediction of molecular properties relies on robust computational protocols. This section details the commonly employed methodologies for studying dinitropyridine derivatives.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the geometric, energetic, and spectroscopic properties of dinitropyridine derivatives.

Experimental Protocol: Geometry Optimization and Property Calculation using DFT

-

Molecular Structure Input: The initial 3D structure of the dinitropyridine derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice, offering a good balance between accuracy and computational cost.[2] Other functionals like PBE or M06-2X may be used for specific applications.

-

Basis Set: The 6-31G(d,p) basis set is frequently used for geometry optimizations and frequency calculations of organic molecules.[2] For higher accuracy in energy calculations, larger basis sets such as 6-311++G(d,p) or aug-cc-pVTZ are employed.

-

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is typically performed without any symmetry constraints.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Property Calculations: Using the optimized geometry, various properties can be calculated:

-

Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis.

-

Thermochemical Properties: Enthalpy of formation is often calculated using isodesmic reactions to minimize errors.[2][3]

-

Spectroscopic Properties: IR and Raman spectra can be predicted from the calculated vibrational frequencies.

-

-

Software: The Gaussian suite of programs (e.g., Gaussian 03, Gaussian 16) is the most commonly used software for these calculations.[1][2]

References

Literature review on the synthesis of high-nitrogen energetic materials.

Introduction: The quest for advanced energetic materials with superior performance, enhanced thermal stability, and reduced sensitivity has led to a significant focus on high-nitrogen compounds. These molecules, rich in nitrogen-nitrogen and carbon-nitrogen bonds, derive their energy primarily from the high positive heat of formation, releasing vast amounts of energy upon decomposition into the thermodynamically stable dinitrogen (N₂) gas. This environmentally friendly decomposition product, coupled with potentially higher densities and detonation performance compared to traditional nitroaromatic explosives, makes high-nitrogen energetic materials a cornerstone of modern research in this field.

This technical guide provides a comprehensive literature review of the synthesis of key classes of high-nitrogen energetic materials, including those based on tetrazoles, triazoles, and furazans. It is intended for researchers and scientists in the field, offering detailed experimental protocols for seminal compounds, comparative data on their energetic properties, and visual representations of synthetic pathways to aid in the understanding and development of next-generation energetic materials.

Key Classes and Synthetic Strategies

The synthesis of high-nitrogen energetic materials primarily revolves around the construction of heterocyclic backbones that can be further functionalized with energetic groups (e.g., -NO₂, -N₃, -N=N-). The most prominent heterocyclic systems include tetrazoles, triazoles, and furazans, each offering a unique combination of high nitrogen content, thermal stability, and energetic performance.

A general overview of the synthetic relationships between these key classes of compounds is illustrated in the diagram below. Starting from common precursors, various synthetic routes, including cycloadditions, functional group transformations, and coupling reactions, are employed to build these complex energetic molecules.

Figure 1: General Synthetic Pathways to High-Nitrogen Energetic Materials.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the safe and efficient synthesis of energetic materials. Below are selected, detailed methodologies for the synthesis of key high-nitrogen compounds.

Synthesis of Dihydroxylammonium 5,5'-bis(tetrazole)-1,1'-diolate (TKX-50)

TKX-50 is a high-performing explosive with greater safety towards mechanical stimuli compared to RDX and HMX.[1] Its synthesis involves the formation of a 5,5′-bistetrazolyl-1,1′-diol (BTO) intermediate, followed by salt formation with hydroxylamine.[1][2] Several synthetic routes have been developed to improve safety and scalability.[1][2]

One-Pot Synthesis Protocol: [3]

-

Preparation of Dichloroglyoxime: In a suitable reaction vessel, dissolve glyoxime in dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) to the solution and stir for 4 hours at 75°C.

-

Formation of Diazidoglyoxime and Cyclization: Cool the solution to 0-5°C and add sodium azide (NaN₃) in portions. Then, gradually add acetyl chloride at 50°C and stir the mixture overnight at the same temperature.

-

Hydrolysis and Salt Formation: Cool the reaction mixture with ice water to obtain a solution. Heat the solution to 100°C and add hydroxylammonium chloride.

-

Isolation: Cool the reaction medium to 20°C to allow for the precipitation of TKX-50. The precipitate is then collected by vacuum filtration.

Figure 2: Synthetic Workflow for TKX-50.

Synthesis of 3,3′-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT)

DAAT is a high-nitrogen energetic material with notable thermal stability.[4] Its synthesis proceeds from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine through a multi-step reaction.[4]

Four-Step Reaction Protocol: [4]

-

Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: This precursor is synthesized from guanidine nitrate, hydrazine hydrate, and acetylacetone.

-

Hydrazinolysis: The precursor is reacted with hydrazine to substitute the pyrazole rings, forming 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).

-

Oxidation: The hydrazine groups are oxidized. A common method involves the use of NBS (N-Bromosuccinimide).

-

Amination: The final step involves substitution with ammonia under high pressure to yield DAAT.

Electrochemical Synthesis of Sodium 5,5'-Azotetrazolate

Electrochemical methods offer a greener and safer alternative to traditional synthesis, which often rely on hazardous oxidizing agents.[5] Sodium 5,5'-azotetrazolate is a key precursor for various energetic salts.

Photoelectrochemical Synthesis Protocol: [6]

-

Electrolyte and Electrode Preparation: The synthesis is conducted in a 0.2 M Na₂CO₃ solution using a W and Mo co-doped BiVO₄ film as the photoanode.

-

Electrolysis: 5-aminotetrazole is oxidized at room temperature under light irradiation. The coupling reaction is initiated by the photo-generated holes on the surface of the BiVO₄ photoanode.

-

Product Isolation: The resulting sodium 5,5'-azotetrazolate can be isolated from the electrolyte.

Quantitative Data Presentation

The performance of an energetic material is defined by a set of key physical and chemical properties. The following tables summarize the critical data for a selection of high-nitrogen energetic materials, allowing for direct comparison.

Table 1: Physicochemical Properties of Selected High-Nitrogen Energetic Materials

| Compound | Abbreviation | Molecular Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Decomposition Temp. (°C) |

| Dihydroxylammonium 5,5'-bis(tetrazole)-1,1'-diolate | TKX-50 | C₂H₈N₁₀O₄ | 1.92[1] | +401.17 to +690.66[7] | ~248[8] |

| 3,3′-Azobis(6-amino-1,2,4,5-tetrazine) | DAAT | C₄H₄N₁₂ | 1.83 | +816 | 320[4] |

| 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine | BTATz | C₄H₄N₁₄ | 1.84 | +988 | 265-350[9] |

| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | C₆H₃N₁₅ | 1.83[10] | +1190[10] | 247[10] |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole | - | C₇HN₁₁O₉ | 1.91 | +450.2 | 275[8] |

| 3-(4-nitro-1,2,5-oxadiazol-3-yl)-5-(1-nitro-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole | - | C₆HN₁₁O₇ | 1.89 | +589.6 | 248[8] |

Table 2: Detonation Performance of Selected High-Nitrogen Energetic Materials

| Compound | Abbreviation | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| Dihydroxylammonium 5,5'-bis(tetrazole)-1,1'-diolate | TKX-50 | 9698[1] | 42.4[2] | 20[1] | 120[1] |

| 3,3′-Azobis(6-amino-1,2,4,5-tetrazine) | DAAT | 9450 (calc.) | 39.0 (calc.) | >40 | >360 |

| 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine | BTATz | 9200 (calc.) | 35.0 (calc.) | >40 | >360 |

| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 7430[10] | 22.4[10] | - | - |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole | - | 8922[8] | 35.6 | >20[8] | >324[8] |

| 3-(4-nitro-1,2,5-oxadiazol-3-yl)-5-(1-nitro-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole | - | 8903[8] | 34.2 | >20[8] | >324[8] |

Conclusion

The synthesis of high-nitrogen energetic materials is a dynamic and rapidly evolving field of research. The strategic combination of nitrogen-rich heterocyclic frameworks like tetrazoles, triazoles, and furazans with energetic functionalities has led to the development of novel compounds with performance characteristics that can surpass those of conventional explosives. This guide has provided an overview of the key synthetic strategies, detailed experimental protocols for seminal compounds, and a comparative analysis of their performance data. The continued exploration of new synthetic methodologies, including greener and safer approaches like electrochemical and microwave-assisted synthesis, will undoubtedly pave the way for the next generation of advanced energetic materials. The logical relationships and workflows presented in the diagrams, along with the tabulated data, are intended to serve as a valuable resource for researchers in this exciting and critical area of science.

References

- 1. TKX-50 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AU2021399168A1 - Method for sequential one-pot synthesis of tkx-50 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoelectrochemical driving and clean synthesis of energetic salts of 5,5′-azotetrazolate at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and characterization of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz): novel high-nitrogen content insensitive high energy material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]

The Thermochemistry of Nitropyridines: A Technical Guide to Understanding Their Heats of Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic property of nitropyridine compounds: their heat of formation. An essential parameter in chemical and pharmaceutical research, the heat of formation provides critical insights into the stability, reactivity, and energetic properties of these molecules. This document summarizes key quantitative data, details experimental and computational methodologies for its determination, and provides visual representations of these complex processes.

Quantitative Data on the Heat of Formation of Nitropyridine Compounds

The heat of formation (ΔHf°) of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial measure of a molecule's intrinsic stability. For nitropyridines, these values are influenced by the position of the nitro group on the pyridine ring and the presence of other substituents.

Experimental Data

Direct experimental determination of the heat of formation for simple nitropyridine isomers is not widely available in the literature. However, experimental data for related compounds, such as 4-nitropyridine N-oxide, provide a practical example of how these values are derived. The standard molar enthalpy of combustion (ΔHc°) and the standard molar enthalpy of sublimation (ΔHsub°) are measured, and from these, the standard enthalpy of formation in the gaseous state (ΔHf°(g)) can be calculated.

A study on 4-nitropyridine N-oxide reported the following experimental values[1]:

-

Standard molar enthalpy of combustion (crystalline), -ΔHc°(cr): 2556.3 ± 0.5 kJ/mol

-

Standard molar enthalpy of sublimation, ΔHsub°: 108.9 ± 0.3 kJ/mol

From these values, the standard molar enthalpy of formation of crystalline 4-nitropyridine N-oxide can be calculated using its combustion reaction:

C₅H₄N₂O₃(s) + 5O₂(g) → 5CO₂(g) + 2H₂O(l) + N₂(g)

The standard enthalpy of formation is then derived using the known standard enthalpies of formation of the products (CO₂ and H₂O).

Computational Data

Due to the challenges in experimental measurements, computational chemistry plays a significant role in determining the heats of formation of nitropyridine compounds. Density Functional Theory (DFT) is a commonly employed method. The following table summarizes the calculated gas-phase heats of formation for various nitropyridine derivatives from a study utilizing DFT with isodesmic reactions.[2]

| Compound | Method/Basis Set | Calculated Heat of Formation (kJ/mol) |

| 2-Nitropyridine | B3LYP/6-31G(d,p) | 117.4 |

| 3-Nitropyridine | B3LYP/6-31G(d,p) | 117.6 |

| 4-Nitropyridine | B3LYP/6-31G(d,p) | 126.5 |

| 2,3-Dinitropyridine | B3LYP/6-31G(d,p) | 184.2 |

| 2,4-Dinitropyridine | B3LYP/6-31G(d,p) | 201.3 |

| 2,5-Dinitropyridine | B3LYP/6-31G(d,p) | 189.9 |

| 2,6-Dinitropyridine | B3LYP/6-31G(d,p) | 198.8 |

| 3,4-Dinitropyridine | B3LYP/6-31G(d,p) | 196.2 |

| 3,5-Dinitropyridine | B3LYP/6-31G(d,p) | 185.1 |

| 2,4,6-Trinitropyridine | B3LYP/6-31G(d,p) | 289.3 |

Methodologies for Determining the Heat of Formation

The determination of the heat of formation of nitropyridine compounds relies on both experimental and computational approaches.

Experimental Protocol: Static Bomb Calorimetry

Static bomb calorimetry is a standard experimental technique for determining the enthalpy of combustion of solid and liquid compounds, particularly those containing nitrogen.[1][3] From the enthalpy of combustion, the enthalpy of formation can be calculated.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.

Key Steps:

-

Sample Preparation: A pellet of the crystalline nitropyridine compound of a known mass is placed in a crucible inside the bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature rise.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen.[4][5][6]

Caption: Experimental workflow for determining the heat of formation using bomb calorimetry.

Computational Protocol: Density Functional Theory (DFT) with Isodesmic Reactions

Computational methods, particularly DFT, provide a powerful tool for predicting the heats of formation of molecules where experimental data is lacking.[7][8][9] To improve the accuracy of these calculations, isodesmic reactions are often employed.

Principle: An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction, systematic errors in the computational method tend to cancel out, leading to a more accurate prediction of the heat of formation for the target molecule.[10]

Key Steps:

-

Molecule Geometry Optimization: The three-dimensional structures of the nitropyridine compound and all other molecules in the chosen isodesmic reaction are optimized to their lowest energy state using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[7]

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated for the optimized geometries to confirm that they represent true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Isodesmic Reaction Design: A balanced isodesmic reaction is constructed where the nitropyridine of interest is a product, and the other reactants and products are molecules with well-established experimental heats of formation.

-

Example Isodesmic Reaction for 2-Nitropyridine: C₅H₄N-NO₂ + C₆H₆ → C₅H₅N + C₆H₅-NO₂

-

-

Calculation of Reaction Enthalpy: The enthalpy change (ΔHr) for the isodesmic reaction is calculated from the computed total energies of the reactants and products, including ZPVE and thermal corrections.

-

Determination of Heat of Formation: The heat of formation of the target nitropyridine is calculated using the following relationship: ΔHf°(Nitropyridine) = ΔHr + ΣΔHf°(Reactants) - ΣΔHf°(Products, excluding nitropyridine) where the ΔHf° values for the other species are taken from experimental data.

Caption: Logical workflow for computational determination of the heat of formation.

Conclusion

The heat of formation is a fundamental thermodynamic parameter that is indispensable for understanding the chemical behavior of nitropyridine compounds. This guide has provided a summary of available quantitative data, highlighting the significant contribution of computational chemistry in this area. The detailed experimental and computational protocols, along with their visual representations, offer a clear framework for researchers and professionals in the field to either perform these determinations or critically evaluate existing data. A combined approach, leveraging both experimental validation and computational prediction, will be crucial for advancing the understanding and application of nitropyridine derivatives in drug development and other scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. scimed.co.uk [scimed.co.uk]

- 6. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publica.fraunhofer.de [publica.fraunhofer.de]

- 9. researchgate.net [researchgate.net]

- 10. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

An In-depth Technical Guide to the Thermal Stability of 2,6-Diamino-3,5-dinitropyridine and its 1-Oxide Derivative

This technical guide provides a comprehensive overview of the thermal stability of 2,6-diamino-3,5-dinitropyridine (also known as ANPy) and its more extensively studied derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). For the purposes of this document, "3,5-Dinitropyridine-2,6-diamine" is treated as the chemical equivalent of 2,6-diamino-3,5-dinitropyridine. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal characteristics of these energetic compounds.

The stability of energetic materials is a critical parameter that dictates their handling, storage, and application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in characterizing these properties.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the assessment workflows.

Quantitative Thermal Stability Data

The thermal properties of ANPy and ANPyO have been investigated to understand their behavior upon heating. The following tables summarize the key quantitative data obtained from various studies. It is noteworthy that ANPyO has been more extensively characterized in the available literature.

Table 1: Thermal Properties of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)

| Property | Value | Method | Reference |

| Melting Point | >340 °C (without decomposition) | - | [2][3] |

| Melting Point | 355 °C | - | [4] |

| Exothermic Peak (DSC) | 360.6 °C | DSC | [5] |

| Exothermic Peak (DSC) | 365 °C | DSC | [6] |

| Exothermic Peak (DSC) | 370.69 °C (recrystallized from CF₃COOH) | DSC | [7] |

| Enthalpy of Decomposition | 1021.46 J·g⁻¹ (recrystallized from CF₃COOH) | DSC | [7] |

| Activation Energy | 279.63 kJ·mol⁻¹ (recrystallized from CF₃COOH) | DSC | [7] |

| 5s Delay Explosion Point | >400 °C | - | [6] |

Table 2: Theoretical Thermodynamic Properties of 2,6-diamino-3,5-dinitropyridine (ANPy)

| Property | Observation | Method | Reference |

| Enthalpy of Formation (ΔHf) | The synthesis process is endothermic, and ΔHf becomes more positive with increasing temperature. | Gaussian Program 98 | [8] |

| Specific Heat Capacity (Cv) | ANPy has a lower specific heat capacity compared to its precursor, 2,6-diaminopyridine. | Gaussian Program 98 | [8] |

| Gibbs Free Energy of Formation (ΔGf) | The synthesis is spontaneous at various temperatures, with spontaneity increasing at higher temperatures. | Gaussian Program 98 | [8] |

Note: Experimental thermal stability data for ANPy, such as DSC and TGA, were not extensively detailed in the reviewed literature, which primarily focused on theoretical calculations.

Experimental Protocols

The characterization of the thermal stability of energetic materials like ANPy and ANPyO relies on standardized experimental protocols. The most common techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of melting points, decomposition temperatures, and enthalpies of reaction.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan. The purity of ANPyO used in one study was greater than 99%.[5]

-

Heating Rate: A constant heating rate is applied. A common rate used in the study of ANPyO is 10 °C/min.[5]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative reactions.

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic peaks indicate decomposition, and the peak temperature is taken as the decomposition temperature. The area under the peak is integrated to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition pattern and thermal stability of materials.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample is placed in a sample pan.

-

Heating Rate: The sample is heated at a constant rate.

-

Atmosphere: The atmosphere can be controlled (e.g., inert or oxidative) to simulate different conditions.

-

Data Analysis: The TGA curve plots mass loss against temperature. The onset temperature of mass loss indicates the beginning of decomposition. The number of steps in the mass loss curve can provide insights into the decomposition mechanism.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the typical experimental workflow for assessing the thermal stability of an energetic compound.

References

- 1. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 [archive.aps.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Refining and Properties of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]

- 8. ijnc.ir [ijnc.ir]

An In-depth Technical Guide on Intramolecular and Intermolecular Hydrogen Bonding in (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-(anthracen-9-yl)vinyl)pyridine, hereinafter referred to as ANPy, is a pyridine-functionalized anthracene derivative with notable fluorescent properties, including aggregation-induced emission (AIE). Its molecular structure, featuring a pyridine ring as a potential hydrogen bond acceptor and an extended π-system, allows for a range of non-covalent interactions that are crucial for its photophysical behavior and its interactions with other molecules. This technical guide provides a comprehensive overview of the intramolecular and intermolecular hydrogen bonding characteristics of ANPy, with a focus on its interaction with polytyrosine.

Intramolecular Interactions in ANPy

The molecular structure of ANPy does not lend itself to classical intramolecular hydrogen bonding due to the absence of hydrogen bond donor groups in proximity to the nitrogen atom of the pyridine ring. The molecule is largely planar, with the primary non-covalent intramolecular forces being π-π stacking and van der Waals interactions, which influence its conformation and electronic properties.

Intermolecular Hydrogen Bonding of ANPy

The nitrogen atom in the pyridine ring of ANPy possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This capability allows ANPy to form intermolecular hydrogen bonds with suitable donor molecules.

Hydrogen Bonding with Polytyrosine

A significant example of intermolecular hydrogen bonding involving ANPy is its interaction with polytyrosine (PTyr). The hydroxyl group of the tyrosine residues in PTyr acts as a hydrogen bond donor, forming a hydrogen bond with the nitrogen atom of the pyridine ring in ANPy. This interaction has been studied in blends of ANPy and PTyr and is a key factor in the miscibility and photophysical properties of these blends[1].

The formation of hydrogen bonds between ANPy and PTyr restricts the intramolecular rotation of the ANPy molecules, which is a contributing factor to its aggregation-induced emission (AIE) properties[1].

C-H···π Interactions

In a structurally related compound, 4-(anthracen-9-yl)pyridine, which lacks the vinyl linker, the crystal structure reveals the presence of intermolecular C-H···π interactions. In this case, a hydrogen atom of the anthracene ring interacts with the π-system of the pyridine ring of an adjacent molecule, forming cyclic centrosymmetric dimers. These dimers are further linked into a one-dimensional chain through additional C-H···π interactions[2][3]. Given the structural similarity, it is plausible that such C-H···π interactions also play a role in the solid-state packing of ANPy.

Data Presentation

The following tables summarize the available quantitative data on the non-covalent interactions of ANPy and its structural analog, 4-(anthracen-9-yl)pyridine.

Table 1: Spectroscopic Data for (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy)

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR | CDCl₃ | 6.92 (d, 1H), 7.48–7.57 (m, 6H), 8.02–8.07 (m, 2H), 8.16 (dd, 1H), 8.26–8.32 (m, 2H), 8.46 (s, 1H), 8.71 (s, 2H) | Aromatic and vinyl protons | [4] |

| ¹³C NMR | CDCl₃ | 121.03, 125.33, 125.52, 125.96, 127.36, 128.87, 129.61, 130.00, 131.26, 131.43, 134.78, 144.56, 150.24 | Aromatic and vinyl carbons | [5] |

| FTIR | KBr | 1597 | Pyridine ring stretching | [6] |

Table 2: Intermolecular C-H···π Interaction Geometry in 4-(anthracen-9-yl)pyridine Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

| C7-H7···Cg(pyridine) | 0.93 | 2.74 | 3.5606 (12) | 148 | -x+1, -y+1, -z+1 | [3] |

Cg refers to the centroid of the pyridine ring.

Experimental Protocols

Synthesis of (E)-4-(2-(anthracen-9-yl)vinyl)pyridine (ANPy)

The synthesis of ANPy is typically achieved via a palladium-catalyzed Heck coupling reaction[4][5].

Materials:

-

9-bromoanthracene

-

4-vinylpyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk tube, add 9-bromoanthracene, K₂CO₃, PPh₃, and Pd(OAc)₂.

-

Seal the system, evacuate, and backfill with an inert gas (e.g., nitrogen).

-

Inject dry DMF and 4-vinylpyridine into the reaction mixture.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Stir the reaction mixture under a nitrogen atmosphere at an elevated temperature (e.g., 110 °C) for 24 hours.

-

After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield the pure (E)-4-(2-(anthracen-9-yl)vinyl)pyridine.

X-ray Crystallography of 4-(anthracen-9-yl)pyridine

Crystal Growth: Light-yellow crystals of 4-(anthracen-9-yl)pyridine suitable for X-ray diffraction can be obtained by the slow evaporation method[3].

-

Dissolve solid 4-(anthracen-9-yl)pyridine in a mixture of dichloromethane and ethyl acetate.

-

Allow the solvent to evaporate slowly at room temperature over a period of approximately two weeks.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 296 K) using a suitable radiation source (e.g., Mo Kα).

-

Process the collected data, including integration and absorption corrections.

-

Solve the crystal structure using direct methods and refine by full-matrix least-squares on F².

-

Position hydrogen atoms geometrically and refine them using a riding model.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and analysis of hydrogen bonding in ANPy.

Conclusion

(E)-4-(2-(anthracen-9-yl)vinyl)pyridine is a molecule capable of engaging in significant intermolecular non-covalent interactions. While it lacks the functionality for strong intramolecular hydrogen bonding, its pyridine nitrogen acts as a hydrogen bond acceptor, most notably in its interaction with the hydroxyl groups of polytyrosine. This hydrogen bonding is a key determinant of the properties of ANPy-polytyrosine blends. Furthermore, analysis of a closely related analog suggests that C-H···π interactions are also likely to be important in the solid-state organization of ANPy. The provided experimental protocols for synthesis and characterization offer a basis for further investigation into the nuanced non-covalent interactions of this versatile fluorophore, which are of interest to researchers in materials science and drug development. Further computational studies would be beneficial to provide a more detailed theoretical understanding of these interactions.

References

- 1. Amorphous and crystalline blends from polytyrosine and pyridine-functionalized anthracene: hydrogen-bond interactions, conformations, intramolecular charge transfer and aggregation-induced emission - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Dinitration of 2,6-Diaminopyridine

Abstract

This application note provides a detailed protocol for the high-yield dinitration of 2,6-diaminopyridine (DAP) to produce 2,6-diamino-3,5-dinitropyridine (DADNP). DADNP is a valuable intermediate, serving as a precursor for advanced polymers and as an insensitive high-energy material.[1][2] Traditional nitration methods using standard nitric and sulfuric acid mixtures often result in yields of not more than 50%.[2] The protocol outlined herein utilizes an inherently anhydrous medium, specifically a mixture of nitric acid and fuming sulfuric acid (oleum), which has been demonstrated to significantly increase the product yield to over 90%.[1][2][3] This document provides a step-by-step experimental procedure, quantitative data, and diagrams illustrating the workflow and reaction mechanism for researchers in organic synthesis and materials science.

Introduction

2,6-Diaminopyridine is a versatile intermediate in organic synthesis.[4] Its dinitrated derivative, 2,6-diamino-3,5-dinitropyridine (DADNP), is a particularly important compound. The nitration of DAP is a classic example of electrophilic aromatic substitution on a highly activated heterocyclic system. However, the reaction conditions must be carefully controlled to achieve high yields and prevent the formation of by-products. The use of fuming sulfuric acid (oleum) creates an anhydrous environment that minimizes the degradation of the desired nitration product by hydrolysis, a key factor in achieving significantly higher yields compared to methods using concentrated sulfuric acid.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,6-diaminopyridine proceeds via an electrophilic aromatic substitution mechanism. The process involves two main stages:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Electrophilic Attack: The electron-rich pyridine ring of 2,6-diaminopyridine attacks the nitronium ion. The amino groups are strong activating groups, directing the substitution to the ortho and para positions (C3, C5, and C4). In this case, substitution occurs at the C3 and C5 positions. The reaction intermediate, a sigma complex, is then deprotonated to restore aromaticity and yield the nitrated product.[6]

Figure 1. Reaction mechanism for the dinitration of 2,6-diaminopyridine.

Experimental Protocol

This protocol is adapted from a patented high-yield synthesis method.[3]

3.1 Materials and Reagents

-

2,6-Diaminopyridine (DAP)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Nitric Acid (100%)

-

Deionized Water

-

Ice

-

Three-necked round-bottom flask (5 L)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration apparatus

3.2 Procedure

-

Setup: Equip a 5-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice bath to ensure efficient cooling.

-

Dissolution of DAP: Charge the flask with 2.5 liters of fuming sulfuric acid (20% oleum). Begin stirring and cool the oleum to below 20°C.

-

Reactant Addition: Slowly and portion-wise, add 273 g (2.5 moles) of 2,6-diaminopyridine to the cooled oleum. Maintain the temperature of the mixture between 18-20°C during the addition by adding ice to the surrounding bath as needed.

-

Nitration: Once the DAP has completely dissolved, slowly add 240 ml of 100% nitric acid via the dropping funnel over a period of approximately 130 minutes. It is critical to maintain the reaction temperature between 18-20°C throughout the addition. The mixture will become a dark red, somewhat viscous, clear solution.[3]

-

Reaction Completion: After the nitric acid addition is complete, continue stirring the mixture for an additional 10 minutes while maintaining cooling.

-

Precipitation (Quenching): In a separate large container, prepare a slurry of approximately 7 kg of ice and water. Vigorously stir the ice slurry and pour the dark red reaction mixture into it. The contact time with water should be minimized, and the temperature should be kept low (preferably below 25°C) to prevent hydrolysis.[1] The product, DADNP, will precipitate as a solid.

-

Isolation and Purification: Filter the precipitated solid using a Büchner funnel. Wash the filter cake three times with 1-liter portions of cold deionized water.

-

Drying: Dry the purified product in a vacuum oven at 50°C for 48 hours.

Figure 2. Experimental workflow for the synthesis of DADNP.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the high-yield nitration of 2,6-diaminopyridine based on the provided protocol.

| Parameter | Value | Unit | Source |

| Reactants | |||

| 2,6-Diaminopyridine (DAP) | 273 (2.5) | g (mol) | [3] |

| Fuming Sulfuric Acid (20% Oleum) | 2.5 | L | [3] |

| Nitric Acid (100%) | 240 | mL | [3] |

| Reaction Conditions | |||

| Reaction Temperature | 18 - 20 | °C | [3] |

| Nitric Acid Addition Time | 130 | minutes | [3] |

| Post-addition Stir Time | 10 | minutes | [3] |

| Product | |||

| Product Name | 2,6-diamino-3,5-dinitropyridine (DADNP) | - | [3] |

| Theoretical Yield | ~273.5 | g/mol | Calculated |

| Reported Yield | 90.3 - 94 | % | [3] |

Safety and Handling

-

Corrosive Reagents: Concentrated nitric acid and fuming sulfuric acid (oleum) are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure the ice bath has sufficient capacity to absorb the heat generated.

-

Quenching: The quenching process of adding the acid mixture to water is also highly exothermic and releases fumes. This step must be performed slowly and with vigorous stirring in a well-ventilated fume hood.

Conclusion

The protocol described provides a reliable and high-yield method for the synthesis of 2,6-diamino-3,5-dinitropyridine. By employing an anhydrous nitrating medium of nitric acid and fuming sulfuric acid, yields can be improved from approximately 50% to over 90%.[1][2] Careful control of the reaction temperature and quenching conditions are paramount to achieving these results and ensuring the safety of the procedure. This method offers significant economic and environmental advantages by maximizing product conversion and minimizing waste.[1]

References

- 1. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]

- 2. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

Application of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) in Insensitive High Explosives

Introduction